6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride
Overview
Description
6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O3S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of action
The targets of imidazole derivatives can vary widely depending on the specific compound and its functional groups. Some imidazole derivatives are known to interact with enzymes, receptors, or other proteins in the body .
Mode of action
The mode of action of imidazole derivatives can also vary. Some might inhibit or activate specific enzymes, bind to receptors to modulate their activity, or interact with DNA or other cellular components .
Biochemical pathways
Imidazole derivatives can affect various biochemical pathways. For example, some might influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole derivatives can depend on many factors, including the compound’s chemical structure, the route of administration, and individual patient factors .
Result of action
The molecular and cellular effects of imidazole derivatives can include changes in enzyme activity, alterations in signal transduction, modulation of receptor activity, and effects on gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a carboxylic acid derivative, such as formic acid or its esters, to form the benzimidazole core.
Methylation: The benzimidazole core is then methylated at the 6-position using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically achieved by reacting the methylated benzimidazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to ensure precise control over reaction conditions such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride: Lacks the methyl group at the 6-position.
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride: Contains an oxygen atom in the heterocyclic ring instead of nitrogen.
Uniqueness
6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3S/c1-4-2-5-6(11-8(12)10-5)3-7(4)15(9,13)14/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBTWOONDOQAOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023816-32-1 | |
Record name | 6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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